molecular formula C14H11N3O4S B5594378 1-(3,4-Dihydroxyphenyl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

1-(3,4-Dihydroxyphenyl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one

Cat. No.: B5594378
M. Wt: 317.32 g/mol
InChI Key: YSRCAUJGAQEAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dihydroxyphenyl)-2-((5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is 317.04702701 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvatochromism and Molecular Interactions

Research on hydrophilically functionalized aromatic amino ketones, containing furan and thiophene rings, highlights the study of solvatochromism and molecular interactions. Such compounds are synthesized to understand the behavior in different solvents based on polarity and hydrogen bonding ability, potentially applicable in dye, sensor, and organic electronic materials development (El-Sayed et al., 2003).

Crystal Structure Analysis

The study of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, involving detailed crystal structure analysis, demonstrates the significance of molecular geometry in understanding compound interactions and stability. Such analyses are crucial for designing compounds with specific properties, including pharmaceuticals and materials science applications (Kesternich et al., 2010).

Antifungal Activity

Compounds featuring 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have been synthesized and evaluated for their antifungal activity. These studies highlight the potential use of similar compounds in developing new antifungal agents, which could be extended to the research on 1-(3,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone (Terzioğlu Klip et al., 2010).

Optical Properties

The synthesis and study of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, focusing on their UV-vis absorption and fluorescence spectra, indicate potential applications in optoelectronic devices and fluorescence sensing. This research direction could be relevant for similar compounds with specific substituents that influence optical properties (Liu et al., 2010).

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-9-4-3-8(6-10(9)19)11(20)7-22-14-15-13(16-17-14)12-2-1-5-21-12/h1-6,18-19H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRCAUJGAQEAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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